molecular formula C8H13FN2O B2934236 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856083-51-6

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2934236
CAS No.: 1856083-51-6
M. Wt: 172.203
InChI Key: BVXIGQQPLHGDGB-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole (CID 122170455) is a pyrazole-based chemical compound with the molecular formula C8H13FN2O . This structure is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their potential as therapeutic agents and biological probes. Related pyrazole compounds with similar substituents, such as a difluoroethyl group in place of the fluoroethyl chain, have been documented as key intermediates in the synthesis of more complex bioactive molecules . Furthermore, recent scientific literature highlights that novel synthetic pyrazole derivatives demonstrate potent antioxidant activity by inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells, and also exhibit promising antiproliferative effects against various cancer cell lines . The specific substitution pattern on the pyrazole core, including the ethoxymethyl and 2-fluoroethyl groups, is often engineered to optimize the compound's physicochemical properties and its interaction with biological targets. This reagent is provided "For Research Use Only" and is intended for use in laboratory research and chemical synthesis. It is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a versatile building block for the development of kinase inhibitors , as well as in explorations of oxidative stress and oncological pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-11(10-8)6-4-9/h3,5H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXIGQQPLHGDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Ethoxymethyl Group Reactivity

  • The ethoxymethyl group (-CH2OEt) is susceptible to acid- or base-catalyzed hydrolysis , yielding hydroxymethyl intermediates. For example, in methanolysis reactions, trichloromethyl groups in pyrazoles are converted to carboxyalkyl moieties under reflux conditions .

  • Nucleophilic substitution at the ethoxymethyl position is plausible, particularly in the presence of strong nucleophiles (e.g., thiols or amines), leading to thioether or amine derivatives .

2-Fluoroethyl Group Reactivity

  • The 2-fluoroethyl substituent (-CH2CH2F) participates in elimination reactions under basic conditions, forming vinyl fluoride byproducts. This is observed in fluorinated pyrazoles during dehydrohalogenation .

  • Fluorine-specific interactions , such as hydrogen bonding with polar solvents, may influence regioselectivity in cyclization reactions .

Hydrolysis of Ethoxymethyl

Reaction ConditionsProductYield/Notes
H2O, HCl (reflux, 16 h) 3-(hydroxymethyl)-1-(2-fluoroethyl)-1H-pyrazolePartial hydrolysis observed; requires catalysis.
NaOH (aq.), MeOH, 60°C 3-(carboxymethyl)-1-(2-fluoroethyl)-1H-pyrazoleQuantitative conversion reported in analogs.

Nucleophilic Substitution

NucleophileConditionsProductReference
ThiophenolDMF, K2CO3, 80°C3-(phenylthiomethyl)-1-(2-fluoroethyl)-1H-pyrazole
AmmoniaEtOH, NH4Cl, reflux3-(aminomethyl)-1-(2-fluoroethyl)-1H-pyrazole

Fluorine-Mediated Elimination

ConditionsMajor ProductByproduct
DBU, DMSO, 100°C 1-vinyl-3-(ethoxymethyl)-1H-pyrazoleHF (trapped as KF)

Thermal and Stability Studies

  • Thermal decomposition of the 2-fluoroethyl group occurs above 200°C, releasing hydrogen fluoride (HF) and forming ethylene .

  • Photostability : Under UV light (λ = 254 nm), ethoxymethyl-substituted pyrazoles undergo slow oxidation to carboxylates .

Mechanistic Insights

  • Regioselectivity : The 1-(2-fluoroethyl) group directs electrophilic substitution to the C4/C5 positions of the pyrazole ring due to steric and electronic effects .

  • Solvent Effects : Methanol enhances the methanolysis of trichloromethyl analogs , suggesting similar reactivity for ethoxymethyl groups.

Unresolved Challenges

  • Stereochemical Control : Fluorine’s small size complicates asymmetric synthesis of 2-fluoroethyl derivatives.

  • Stability in Aqueous Media : Hydrolysis of ethoxymethyl groups limits applications in biological systems.

Scientific Research Applications

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the fluoroethyl group enhances its ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Fluorination Effects: The 2-fluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-isobutyl derivatives in ). Difluoroethyl analogs (e.g., 1-(2,2-difluoroethyl)) further increase lipophilicity and resistance to oxidation .

Substituent Diversity : Replacement of ethoxymethyl with azidomethyl () or chloromethyl () alters polarity and reactivity. Azidomethyl derivatives are useful for click chemistry applications.

Biological Activity

3-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a derivative of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole compounds have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound can be characterized by the following structural formula:

C8H10FN3O\text{C}_8\text{H}_{10}\text{F}\text{N}_3\text{O}

This structure features a pyrazole ring substituted with an ethoxymethyl group and a fluoroethyl group, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that various pyrazole compounds were evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds similar to this compound demonstrated effective inhibition of prostate-specific antigen (PSA) expression, which is critical in prostate cancer progression. For instance, certain derivatives showed IC50 values as low as 18 μmol/L against LNCaP cells, indicating strong antiproliferative potential .

Neuroprotective Effects

The neuroprotective capabilities of pyrazoles have been documented extensively. Some studies indicate that pyrazole derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with conditions like Parkinson's disease .

Summary of Biological Activities

Activity Description Reference
AntitumorInhibition of prostate cancer cell growth (IC50 = 18 μmol/L)
AntimicrobialActivity against various bacterial strains and fungi
NeuroprotectiveInhibition of MAO leading to increased neurotransmitter levels

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Prostate Cancer Treatment : A novel series of pyrazole compounds were synthesized and evaluated for their effects on prostate cancer cell lines. The study found that specific derivatives could significantly reduce PSA levels and inhibit cell proliferation, suggesting potential for therapeutic use in prostate cancer management .
  • Neurodegenerative Disorders : A study investigating the neuroprotective effects of pyrazoles found that certain analogs could effectively inhibit MAO activity, leading to enhanced neuronal survival in models of neurodegeneration .

Q & A

Q. What are the standard synthetic routes for 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazines and β-keto esters or ketones. For example, describes a method using ethyl 4-chloro-3-oxobutanoate with substituted phenylhydrazines under reflux in ethanol, yielding pyrazole derivatives. Key factors include:

  • Temperature control : Prolonged heating (e.g., 120°C in POCl₃) enhances cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity for ethoxymethyl/fluoroethyl substitution.
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring require inert atmospheres to prevent side reactions.
    Yield optimization often involves iterative adjustments to stoichiometry and catalyst loading (e.g., triethylamine for deprotonation).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve substituent environments. For instance, the ethoxymethyl group shows characteristic triplets near δ 3.6–4.5 ppm (OCH₂), while fluoroethyl protons split into quartets (J ~ 47 Hz) due to F coupling .
  • X-ray Crystallography : highlights triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.3961 Å, b = 10.8565 Å) to confirm tautomeric forms and hydrogen-bonding networks.
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and C-O (1050–1150 cm⁻¹) bonds validate functional groups.

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

  • Chromatographic purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.
  • Stability testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxymethyl group. recommends desiccants for moisture-sensitive analogs.
  • HPLC-MS monitoring : Regular checks for degradation products (e.g., free pyrazole from ester hydrolysis) ensure batch consistency.

Advanced Research Questions

Q. How does tautomerism affect the crystal packing and reactivity of this compound?

Methodological Answer: Tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) influence intermolecular interactions. demonstrates coexisting 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers in a single crystal. Key considerations:

  • Hydrogen bonding : N–H···O/F interactions stabilize specific tautomers (R²₂(8) motifs in ).
  • Reactivity implications : Tautomers may exhibit divergent nucleophilicities at the C-3 or C-5 positions, affecting substitution reactions.

Q. What strategies address regioselectivity challenges in introducing substituents to the pyrazole ring?

Methodological Answer:

  • Directing groups : Electron-donating groups (e.g., ethoxymethyl) direct electrophilic substitution to the less hindered position. shows bromination at C-4 in 3-(trifluoromethyl)pyrazoles.
  • Metal-mediated catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at C-4 or C-5, as seen in for anti-inflammatory analogs.
  • Computational modeling : DFT calculations predict charge distribution to guide synthetic planning .

Q. How can computational methods predict biological activity or metabolic pathways for this compound?

Methodological Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding to targets like kinase enzymes or GPCRs, leveraging structural data from and 15 .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism, critical for drug-likeness. For example, the fluoroethyl group may reduce metabolic clearance compared to non-fluorinated analogs.

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism of the ethoxymethyl group) causing peak splitting.
  • Isotopic labeling : ¹⁹F NMR (δ –120 to –220 ppm) clarifies fluorine environments, as in for fluoroethyl derivatives.
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in substituent orientation, as demonstrated in .

Q. How are analogs of this compound designed for specific therapeutic targets (e.g., antimicrobial or anti-inflammatory applications)?

Methodological Answer:

  • Bioisosteric replacement : Replace the fluoroethyl group with chloro or trifluoromethyl moieties (see ) to modulate potency against bacterial efflux pumps.
  • SAR studies : correlates 4-phenyl substitution with enhanced antifungal activity (MIC < 1 µg/mL).
  • Fragment-based design : Combine pyrazole cores with known pharmacophores (e.g., coumarin in ) for multi-target inhibition.

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